molecular formula C46H93N3O3 B11928814 N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide

N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide

Cat. No.: B11928814
M. Wt: 736.2 g/mol
InChI Key: QSSFGTYGXCDCOR-UHFFFAOYSA-N
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Description

N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide is a complex organic compound with a unique structure that includes multiple alkyl chains and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.

    Alkylation Reactions:

    Hydrolysis and Esterification: The conversion of esters to acids and vice versa.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-hexyl laurate: A related fatty acid ester with similar structural features.

    Hexyl acetate: Another ester with comparable alkyl chains.

Uniqueness

N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide is unique due to its complex structure, which includes multiple functional groups and long alkyl chains

Properties

Molecular Formula

C46H93N3O3

Molecular Weight

736.2 g/mol

IUPAC Name

N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide

InChI

InChI=1S/C46H93N3O3/c1-5-9-13-17-25-33-41-48(39-31-15-11-7-3)45(51)35-27-21-19-23-29-37-47(43-44-50)38-30-24-20-22-28-36-46(52)49(40-32-16-12-8-4)42-34-26-18-14-10-6-2/h50H,5-44H2,1-4H3

InChI Key

QSSFGTYGXCDCOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCC)C(=O)CCCCCCCN(CCCCCCCC(=O)N(CCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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